Crambescidin 826

Description

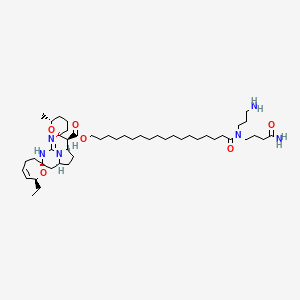

Structure

2D Structure

Properties

Molecular Formula |

C47H82N6O6 |

|---|---|

Molecular Weight |

827.2 g/mol |

InChI |

InChI=1S/C47H82N6O6/c1-3-39-25-18-19-30-46(59-39)36-38-28-29-40-43(47(31-21-24-37(2)58-47)51-45(50-46)53(38)40)44(56)57-35-20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-27-42(55)52(34-23-32-48)33-22-26-41(49)54/h18,25,37-40,43H,3-17,19-24,26-36,48H2,1-2H3,(H2,49,54)(H,50,51)/t37-,38+,39+,40-,43-,46+,47-/m1/s1 |

InChI Key |

FIZFMEDRNMJYPL-XMXBVVCASA-N |

SMILES |

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |

Isomeric SMILES |

CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCC[C@H](O5)C)N2 |

Canonical SMILES |

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |

Synonyms |

crambescidin 826 |

Origin of Product |

United States |

Natural Occurrence and Isolation

Dereplication and Identification of Crambescidin 826

The identification of this compound, a complex pentacyclic guanidine (B92328) alkaloid, from marine sponges is a meticulous process that relies on modern analytical techniques to rapidly identify known compounds (dereplication) and elucidate the structure of new ones. This process prevents the time-consuming re-isolation and re-characterization of already documented substances.

The initial stages of discovery often involve a bioassay-guided fractionation of the sponge's crude extract. For instance, an organic extract from the marine sponge Monanchora sp. was fractionated using various chromatographic methods, including Sephadex LH20 and reversed-phase high-performance liquid chromatography (HPLC). acs.org This separation process isolates individual compounds from the complex mixture. acs.org Similarly, this compound has been isolated from the marine sponges Monanchora clathrata and Monanchora unguiculata through bioassay-guided fractionation of the antimicrobial crude extract. researchgate.net

The definitive identification of this compound is accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a key tool in determining the elemental composition of a molecule. For this compound, this analysis provided a molecular ion at a mass-to-charge ratio (m/z) of 827.6389 for the protonated molecule [M+H]+. acs.org This high-resolution measurement allowed for the unambiguous determination of its molecular formula as C₄₇H₈₃N₆O₆. acs.org This formula indicates the presence of 10 degrees of unsaturation, providing initial clues about its complex, polycyclic structure. acs.org

Table 1: Mass Spectrometry Data for this compound

| Analytical Method | Ion | Observed m/z | Molecular Formula | Calculated m/z |

|---|---|---|---|---|

| HRFABMS | [M+H]⁺ | 827.6389 | C₄₇H₈₃N₆O₆ | 827.6374 |

Data sourced from Chang et al., 2003. acs.org

NMR Spectroscopy for Structural Elucidation

While mass spectrometry provides the molecular formula, NMR spectroscopy is essential for piecing together the intricate three-dimensional structure. The structural elucidation of this compound was achieved through comprehensive 1D and 2D NMR experiments. acs.orgresearchgate.netnih.gov These techniques map the connectivity of atoms within the molecule.

1D NMR (¹H and ¹³C): Provides information about the different types of protons and carbons present in the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to establish the connections between adjacent protons, between protons and the carbons they are attached to, long-range proton-carbon correlations, and the spatial proximity of different protons, respectively. acs.orgresearchgate.net

Through detailed analysis of these NMR spectra, the pentacyclic guanidine core and the attached side chains of this compound were fully characterized. acs.org The relative stereochemistry of the molecule was established by analyzing proton-proton coupling constants and through ROESY spectra, which reveal which atoms are close to each other in space. acs.orgnih.gov The spectroscopic data obtained for this compound was also compared to known related compounds, such as Crambescidin 800 and fromiamycalin, to further confirm its structure. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Crambescidin 800 |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Structure Determination

The elucidation of Crambescidin 826's planar structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgscribd.com These methods provided detailed information about the atomic connectivity and molecular formula.

A comprehensive analysis of 1D and 2D NMR spectra was fundamental to the structural determination of this compound. acs.orgresearchgate.netscribd.com Initial examination of the ¹H and ¹³C NMR spectra indicated that the compound was a crambescidin analogue. acs.org The spectra revealed the presence of key functional groups, including one alkene, one imine, one ester carbonyl, and two amide carbonyls. acs.org

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, were employed to establish the connectivity between protons and carbons. acs.orgscribd.com For instance, HMBC correlations were vital in confirming the structure of the spermidine (B129725) unit, with observed correlations between H-39 and H-44, H-41 and H-44, and H-42 and H-44. acs.org These sophisticated techniques allowed for the complete assembly of the molecule's carbon skeleton and the placement of its functional groups. acs.orgresearchgate.net The Rotating frame Overhauser Effect SpectroscopY (ROESY) experiment was particularly important for determining the molecule's stereochemistry, as discussed in section 3.2. acs.orgnih.gov

| Functional Group | Approximate Chemical Shift (δC) in ppm |

|---|---|

| Alkene | 131.1, 134.2 acs.org |

| Imine | 150.4 acs.org |

| Ester Carbonyl | 170.3 acs.org |

| Amide Carbonyls | 176.1, 176.3 acs.org |

| Quaternary Carbons | 112.5, 168.3, 180.7 acs.org |

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. acs.orgnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis established the molecular formula of the compound. researchgate.net This technique, along with other mass spectrometry methods, was critical for the structural elucidation of new guanidine (B92328) alkaloids. scribd.comresearchgate.net Analysis of the fragmentation patterns observed in the mass spectrum provided further corroboration of the proposed structure, including the composition of the spermidine unit. acs.org The naming convention for the crambescidin family of alkaloids is based on their molecular weight, making accurate mass determination a key step in their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, ROESY)

Establishment of Relative and Absolute Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, was accomplished primarily through the analysis of NMR data, specifically coupling constants and ROESY spectra. acs.orgnih.govebi.ac.uk

The relative stereochemistry of the pentacyclic core was established by analyzing the through-space dipolar couplings in the ROESY spectrum. acs.orgresearchgate.net Key correlations were observed between H-9β and H-10, H-10 and H-13, and H-13 and H-14. acs.orgresearchgate.net This pattern of correlations established a syn relationship between protons H-10, H-13, and H-14, which is a defining characteristic of the crambescidin class of alkaloids, distinguishing them from their isocrambescidin diastereomers. acs.orgresearchgate.net Further confirmation of this assignment came from observed couplings between the more distant protons H₃-1 and H-10, and H₃-1 and H-19. acs.orgresearchgate.net While the relative configuration was rigorously determined, the absolute stereochemistry was inferred by comparison to the known configurations of other members of the crambescidin family. ird.fr

Core Structural Features of Pentacyclic Guanidine Alkaloids in the Crambescidin Family

The crambescidins are part of a larger class of marine natural products known as pentacyclic guanidine alkaloids (PGAs). nih.govnih.gov These molecules share a highly conserved and complex core structure. nih.gov

The defining feature of the crambescidin family is a rigid pentacyclic guanidine core, sometimes referred to as the "vessel unit". ird.frnih.gov This core is built upon a (5,6,8b)-triazaperhydroacenaphthalene skeleton that incorporates two hemiaminal rings. nih.gov This intricate ring system is densely functionalized. nih.gov

Typically, this pentacyclic core is connected via an ester linkage at the C-14 position to a long-chain fatty acid. nih.govnih.gov This aliphatic chain, in turn, is often linked to a spermidine or hydroxyspermidine unit, which is referred to as the "anchor unit". ird.frnih.gov While this compound possesses this complete structure, some related alkaloids, like Crambescidin 359, lack the long aliphatic side chain. acs.orgmdpi.com The members of the crambescidin family are generally named according to their molecular weight. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Batzelladine |

| Crambescidin 345 |

| Crambescidin 359 |

| Crambescidin 361 |

| Crambescidin 373 |

| Crambescidin 431 |

| Crambescidin 657 |

| Crambescidin 786 |

| Crambescidin 800 |

| Crambescidin 816 |

| This compound |

| Crambescidin 830 |

| Crambescidin 844 |

| Crambescidic acid |

| Dehydrocrambine A |

| Fromiamycalin |

| Isocrambescidin 800 |

Biosynthesis of Crambescidins

Proposed Biosynthetic Pathways of the Guanidine (B92328) Core

The biosynthesis of the complex pentacyclic core of crambescidins is hypothesized to originate from simpler, linear precursors. nih.gov The prevailing theory suggests a biogenesis rooted in the combination of a guanidinic moiety with a polyketide chain. researchgate.netresearchgate.net This proposed pathway is supported by biomimetic syntheses that successfully construct the core structure through similar strategic steps. nih.govgriffith.edu.au

One of the central hypotheses, often explored through biomimetic total synthesis, is the concept of a cascade reaction. nih.gov This approach suggests that a linear precursor, once formed, undergoes a series of spontaneous or enzyme-mediated cyclizations to rapidly assemble the complex, densely functionalized pentacyclic system. nih.gov The Snider group, for instance, developed a synthetic route to the core of ptilomycalin A, a closely related PGA, based on a cascade approach, speculating that the natural biogenesis follows a similar path. nih.gov This strategy involves the initial formation of a long-chain polyketide, which is then elaborated and prepared for the key guanidine incorporation and subsequent cyclizations. researchgate.net

The general proposed pathway can be summarized in the following key stages:

Formation of a polyketide chain which provides the carbon backbone for the majority of the structure.

Incorporation of a guanidine source, which will ultimately form the characteristic guanidinium (B1211019) group.

A series of cyclization reactions to construct the multiple rings of the core structure.

Subsequent substitutions and oxidations to yield the diverse array of crambescidin analogues observed in nature. researchgate.netresearchgate.net

Role of Aza-Michael Addition and Subsequent Cyclization Mechanisms

A critical step in the proposed biosynthesis of the crambescidin core is the aza-Michael addition. researchgate.netresearchgate.net This reaction involves the nucleophilic addition of an amine—in this case, the guanidine group—to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester present in the polyketide precursor. frontiersin.org This key carbon-nitrogen bond-forming reaction is widely employed in the synthesis of biologically active compounds. frontiersin.orgbeilstein-journals.org

Biomimetic studies strongly support a double aza-Michael reaction as the initiating event for cyclization. griffith.edu.au In this proposed mechanism, a free guanidine molecule reacts with a precursor containing two Michael acceptor sites (a bis-enone). nih.gov This tandem reaction sequence forges the initial heterocyclic ring system. researchgate.net The use of guanidine directly, rather than a surrogate, has been successfully employed in the synthesis of crambescidin 359, lending credence to this hypothesis. nih.gov

Following the initial aza-Michael additions, a cascade of subsequent cyclization reactions is believed to occur, leading to the formation of the complex pentacyclic guanidinium core. nih.govresearchgate.net These intramolecular cyclizations are crucial for constructing the strained, cage-like architecture of the crambescidins. nih.gov Synthetic organic chemistry provides models for these complex transformations, including tandem [3+2] cycloadditions and other intramolecular ring-closing events that can establish multiple stereocenters with high control, a hallmark of enzymatic processes. nih.gov The entire process, from the initial polyketide to the final oxidized and substituted structure, involves a series of these highly orchestrated chemical reactions. researchgate.netresearchgate.net

| Reaction Step | Description | Precursors/Intermediates | Significance |

|---|---|---|---|

| Polyketide Synthesis | Formation of a long aliphatic chain with specific keto and alkene functionalities. | Simple acyl-CoA units | Provides the carbon backbone for the alkaloid. researchgate.net |

| Aza-Michael Addition | Nucleophilic addition of a guanidine nitrogen to an α,β-unsaturated carbonyl on the polyketide chain. A double addition is proposed. nih.govgriffith.edu.au | Guanidine, Polyketide bis-enone | Initiates the formation of the first heterocyclic ring containing the guanidine moiety. researchgate.netresearchgate.net |

| Intramolecular Cyclizations | A cascade of subsequent ring-closing reactions. This can include aldol-type condensations or further Michael additions. | Linear or monocyclic guanidine-containing intermediate | Constructs the complex, multi-ring pentacyclic core of the crambescidin skeleton. nih.govnih.gov |

| Oxidations/Substitutions | Enzymatic modifications of the core structure. | Pentacyclic guanidinium core | Generates the structural diversity observed among different crambescidin analogues. researchgate.netresearchgate.net |

Potential Involvement of Microbial Symbionts in Marine Sponges

Marine sponges are known to host vast and diverse communities of microorganisms, including bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. biomedres.usjmicrobiol.or.kr It is now widely accepted that many natural products originally attributed to sponges are, in fact, biosynthesized by their microbial symbionts. biomedres.usjmicrobiol.or.krmdpi.com This has led to the hypothesis that the biosynthesis of crambescidins may also involve symbiotic microorganisms. mdpi.com

The sponge Crambe crambe, a known producer of crambescin and crambescidin alkaloids, was once thought to be largely free of microbes. preprints.orgresearchgate.net However, more recent studies have revealed that while it is a "low microbial abundance" (LMA) sponge compared to other species, it harbors a distinct microbial community. preprints.orgresearchgate.net This community is notably dominated by a specific group of Betaproteobacteria. preprints.orgresearchgate.net The presence of this specialized bacterial community has led to the proposal that these symbionts may be the true producers of the guanidine alkaloids, or are at least involved in their biosynthesis. preprints.orgresearchgate.net

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Crambescidin Analogs

The total synthesis of crambescidin analogs is a formidable challenge due to their intricate pentacyclic guanidine (B92328) core and the stereochemically rich aliphatic side chain. Various research groups have developed innovative strategies to construct these complex molecules.

The defining feature of the crambescidin family is the unique pentacyclic guanidine unit. mdpi.com The construction of this core has been a central focus of synthetic efforts. A key strategy involves the reaction of a bis-enone with guanidine, followed by acid-mediated cyclization to form the pentacycle. mdpi.com Another notable approach is the tethered Biginelli condensation, which has been successfully employed to assemble the carbons of the guanidine nucleus and establish the critical stereochemistry at the C10 and C13 positions. acs.org This method proved instrumental in the total syntheses of several crambescidin alkaloids. acs.org

Further innovations include a cascade approach, which mimics a hypothesized biosynthetic pathway. nih.gov The Overman group developed a versatile synthesis that allows for the preparation of a small library of crambescidin analogs by modifying the C14 side chain. acs.orgnih.gov Their route features a key palladium-catalyzed cleavage of a cinnamyl ester to unveil the core zwitterionic acid. acs.orgnih.gov Nagasawa and colleagues also reported a total synthesis of crambescidin 359, a simpler analog lacking the long aliphatic chain. nih.gov

The stereochemical complexity of the core, with its multiple contiguous stereocenters, presents a significant hurdle. uci.edu Enantioselective methods have been developed to control the absolute configuration of the molecule. acs.org For instance, the choice of reaction conditions in some synthetic sequences can dictate the formation of either the cis or trans pyrrolidine (B122466) ring, enabling access to different isomers. nih.gov

Table 1: Key Synthetic Strategies for the Crambescidin Pentacyclic Core

| Strategy | Key Reaction(s) | Notable Features | Targeted Analogs |

| Bis-enone Cyclization | Reaction of bis-enone with guanidine, acid-mediated cyclization mdpi.com | Early approach to the core structure mdpi.com | Crambescidin 359 mdpi.com |

| Tethered Biginelli Condensation | Condensation of a β-keto ester with a ureido aminal acs.org | Convergent, establishes key stereocenters acs.org | Ptilomycalin A, Crambescidin 657, Crambescidin 800 acs.org |

| Cascade Approach | Mimics biosynthetic pathway nih.gov | Biomimetic strategy nih.gov | Methyl ester of the ptilomycalin A guanidinium (B1211019) core nih.gov |

| Palladium-Catalyzed Cleavage | Pd(0)-catalyzed cleavage of a cinnamyl ester acs.orgnih.gov | Allows for analog library synthesis acs.orgnih.gov | Crambescidin core acid, Crambescidin 359, Crambescidin 431 acs.orgnih.gov |

The long aliphatic side chain of Crambescidin 826 and its congeners, often terminating in a spermidine (B129725) or carboxylate group, is another crucial structural element. google.commdpi.com The synthesis of these side chains typically involves standard methods of carbon-carbon bond formation and functional group manipulation. The challenge lies in coupling these chains to the complex pentacyclic core.

In the synthesis of crambescidin analogs, the side chain is often introduced at a late stage. For example, the Overman group's synthesis of ptilomycalin A, a related compound, involved the coupling of the fully elaborated pentacyclic core with the side chain. acs.org The synthesis of side-chain analogs of crambescidin 800 demonstrated that varying the length of the linker between the core and the terminal spermidine unit can significantly impact biological activity. nih.gov

The synthesis of crambescidins exemplifies many of the challenges inherent in complex natural product synthesis. ijarsct.co.in These include the construction of multiple stereocenters, the handling of sensitive functional groups, and the development of scalable routes to provide sufficient material for biological studies. ijarsct.co.in

Innovations in this field have been driven by the need to overcome these hurdles. The development of cascade reactions, where multiple bonds are formed in a single operation, has significantly improved synthetic efficiency. nih.gov The use of computational tools is also becoming increasingly important for planning synthetic routes and predicting the properties of new analogs. ijarsct.co.in Furthermore, bio-inspired synthetic strategies, which draw inspiration from the way these molecules are made in nature, offer a powerful approach to their construction. nih.gov The pursuit of greener and more sustainable synthetic methods is also a growing trend in the field. chiralpedia.com

Synthetic Routes to Aliphatic Side Chains and Terminal Moieties

Design and Preparation of Synthetic Derivatives

The ability to synthesize crambescidin analogs has enabled the systematic exploration of their structure-activity relationships (SAR). By modifying specific parts of the molecule, researchers can gain insights into which structural features are essential for biological activity.

SAR studies on crambescidin analogs have revealed several key insights. The long aliphatic side chain has been shown to be important for cytotoxic activity. mdpi.com For instance, analogs of crambescidin 800 with varying side chain lengths showed a correlation between linker length and activity. nih.gov Interestingly, replacing the entire side chain with a non-polar group like a cinnamyl group can also result in potent cytotoxicity, suggesting that the side chain's role may be complex. nih.gov

Modifications to the pentacyclic core have also been explored. The presence and stereochemistry of hydroxyl groups on the core can influence biological activity. mdpi.com The synthesis of a variety of analogs with different substituents on the core allows for a detailed probing of the pharmacophore. nih.govmdpi.comrsc.org

Table 2: Structure-Activity Relationship (SAR) Insights for Crambescidin Analogs

| Molecular Region | Modification | Impact on Activity | Reference |

| Aliphatic Side Chain | Variation in linker length | Increased length can increase cytotoxicity | nih.gov |

| Aliphatic Side Chain | Replacement with non-polar groups | Can maintain potent cytotoxicity | nih.gov |

| Pentacyclic Core | Presence/absence of hydroxyl groups | Influences biological activity | mdpi.com |

| General | Simplification of the structure | Can lead to loss of some activities but gain in others | mdpi.com |

The complexity of the crambescidin structure makes it a challenging lead for drug development. Consequently, there is significant interest in creating simplified analogs that retain the desired biological activity but are easier to synthesize. nih.gov This has led to the development of analogs with truncated side chains or simplified core structures. mdpi.com For example, crambescidin 359, which lacks the long aliphatic side chain, has been a frequent target of total synthesis and has shown moderate cytotoxicity. mdpi.com

Hybrid molecules, which combine structural features of crambescidins with those of other natural products, are also being explored. nih.gov This approach aims to create novel compounds with unique biological profiles. The synthesis of simplified bicyclic guanidine cores, inspired by both crambescins and batzelladines, represents another avenue of research. researchgate.net

In Vitro Biological Activities and Cellular/molecular Mechanisms

Antiviral Activities

Crambescidin 826, a pentacyclic guanidine (B92328) alkaloid isolated from the marine sponge Monanchora sp., has demonstrated notable inhibitory effects on HIV-1 entry. vliz.benih.gov In vitro studies reveal that this compound, along with related compounds like Crambescidin 800 and fromiamycalin, effectively inhibits HIV-1 envelope-mediated cell fusion. acs.orgresearchgate.netnih.gov This inhibitory action was observed in quantitative fusion assays against both a T-cell tropic strain (HIV-1 LAV, using the CXCR4 coreceptor) and a macrophage tropic strain (HIV-1 SF-162, using the CCR5 coreceptor). acs.org

The potency of this inhibition is significant, with reported 50% inhibitory concentrations (IC₅₀) in the range of 1 to 3 µM for this compound and other similar pentacyclic alkaloids. vliz.beacs.orgresearchgate.netnih.govresearchgate.net In contrast, tricyclic guanidine alkaloids such as dehydrocrambine A show considerably weaker inhibition, with an IC₅₀ value of approximately 35 µM. acs.orgresearchgate.netnih.gov The discovery of this compound's activity stemmed from efforts to identify small molecules capable of disrupting the protein-protein interactions essential for HIV-1's entry into host cells. vliz.be

The primary mechanism of action for this compound against HIV-1 is the inhibition of viral entry by blocking the fusion of the viral envelope with the host cell membrane. nih.govnih.gov This critical step in the viral lifecycle is mediated by the HIV-1 envelope glycoprotein (B1211001), gp120, which binds to the host cell's CD4 receptor. acs.orgmdpi.com The activity of this compound is consistent with interfering in this process, thereby preventing the virus from gaining entry into the cell. redalyc.orgscielo.org.coscielo.org.comediskin.cn

Further computational studies have explored other potential molecular targets. One such study identified this compound as a potential inhibitor of the HIV-1 Nef (Negative Factor) protein, an accessory protein crucial for viral replication and disease progression. jcbsc.org In molecular docking analyses, this compound exhibited the most favorable binding energy (-193.101 dock score) with the Nef protein compared to other tested molecules, suggesting it could be a promising candidate for inhibiting Nef's function. jcbsc.org

In silico studies have investigated the potential of this compound as an antiviral agent against SARS-CoV-2 by examining its binding affinity to several key viral proteins. biointerfaceresearch.commdpi.comresearchgate.net Molecular docking simulations predicted that this compound exhibits promising binding affinities with multiple SARS-CoV-2 targets, a finding noted in several independent computational assessments. nih.govup.pt

A comprehensive virtual screening of fifteen marine guanidine alkaloids identified this compound as a standout compound. nih.govchemrxiv.orgresearchgate.net It showed favorable binding energies against the COVID-19 main protease (Mpro), spike glycoproteins, and nucleocapsid phosphoprotein. nih.govchemrxiv.orgmdpi.comnih.gov The long ω-fatty acid chain of the molecule is thought to play a vital role in its ability to bind effectively within the active sites of these proteins. nih.govchemrxiv.org

Specific interactions observed in docking studies include three hydrogen bonds with residues Gly143, Thr26, and Glu189 of the main protease. nih.gov When interacting with the spike glycoprotein, it was shown to form one hydrogen bond with Tyr28 and two hydrophobic interactions with Tyr269. nih.gov Its interaction with the nucleocapsid phosphoprotein involved one hydrogen bond with Thr76 and a hydrophobic interaction with Trp52. chemrxiv.org Another study highlighted its strong interaction with the N protein and Nsp10. scispace.com

Table 1: Molecular Docking Binding Affinities of this compound with SARS-CoV-2 Proteins

To validate the findings from molecular docking, molecular dynamics (MD) simulations were performed. These simulations assess the stability of the ligand-protein complex over time, providing deeper insight into the physical movements and interactions. nih.gov

For this compound, 100-nanosecond MD simulations were conducted to observe its binding with the COVID-19 main protease, spike glycoproteins, and nucleocapsid phosphoprotein. nih.govresearchgate.net The results of these simulations confirmed that the binding interactions were stable, reinforcing the promising results obtained from the initial docking studies. nih.govnih.gov This stability suggests that this compound can form a lasting complex with these viral proteins, which is a crucial characteristic for a potential inhibitor. mdpi.com

Compound Name Table

Molecular Docking and Binding Affinities with SARS-CoV-2 Proteins (e.g., Main Protease, Spike Glycoproteins, Nucleocapsid Phosphoprotein, nsp10)

Antiproliferative and Cytotoxic Activities on Cellular Models

Broad-Spectrum Effects on Diverse Cancer Cell Lines

This compound, a member of the pentacyclic guanidine alkaloids, has demonstrated notable antiproliferative and cytotoxic effects across a wide range of cancer cell lines. Research has consistently shown its ability to inhibit the growth of various human and murine tumor cells.

The cytotoxic profile of this compound and its analogs, such as Crambescidin 800 and 816, has been evaluated against a panel of cancer cell lines. These include murine P-388 lymphocytic leukemia, human lung carcinoma A-549, pancreatic cancer PANC-1, murine lymphocytic leukemia L1210, human epithelial carcinoma KB, human colorectal carcinoma HCT-116, human leukemia HL-60, human fetal lung fibroblast MRC-5, murine melanoma B16-F10, human liver cancer HepG2, and human cervical cancer HeLa cells. researchgate.netisnff-jfb.comnih.gov The potency of these compounds, often measured by their IC50 values (the concentration required to inhibit 50% of cell growth), varies depending on the specific cell line and the particular Crambescidin analog. researchgate.netmdpi.comsemanticscholar.orgnih.govoncotarget.com For instance, this compound and its related compounds have shown IC50 values ranging from nanomolar to low micromolar concentrations in several of these cell lines. researchgate.netnih.gov

While some studies have highlighted the potent cytotoxicity of Crambescidin analogs against cell lines like KB, HCT116, HL60, MRC5, and B16F10 with IC50 values as low as 4 nM researchgate.net, other research has indicated that this compound and a related compound, dehydrocrambine A, had IC50 values over 20 μM in HepG2 and A549 cancer cell lines, suggesting lower lethality in these specific cases. researchgate.net The length of the aliphatic side chain in crambescidin compounds appears to play a significant role in their cytotoxic activity. mdpi.com Analogs with longer side chains have exhibited more potent anticancer activity against both murine and human cancer cell lines. nih.gov

Interactive Table: Reported Cytotoxic Activities of Crambescidin Analogs

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Crambescidin Analogs | KB, HCT116, HL60, MRC5, B16F10 | 4 nM - 10 μM researchgate.net |

| This compound | HepG2, A549, PC9 | >20 μM researchgate.net |

| Crambescidin 800 | T11 (murine TNBC) | 0.07 µM (72h) semanticscholar.orgnih.gov |

| Crambescidin 800 | SUM159PT (human TNBC) | 0.59 µM (72h) semanticscholar.orgnih.gov |

| Crambescidin 816 | HCT-116 | ~0.24 μg/mL nih.gov |

| Crambescidin 816 | HepG2 | Sub-micromolar nih.gov |

Cellular Mechanisms of Action

The antiproliferative and cytotoxic effects of this compound and its related compounds stem from their ability to interfere with fundamental cellular processes, leading to cell death and the inhibition of tumor progression.

Crambescidins have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For example, Crambescidin 800 has been observed to cause cell cycle arrest at the S-phase in K562 chronic myelogenous leukemia cells. nih.govresearchgate.net This arrest prevents the cells from proceeding with DNA replication and subsequent division.

Furthermore, a related analog, Crambescidin 816, has been reported to halt the cell cycle in the G0/G1 phase in liver-derived tumor cells. nih.govmdpi.com This phase is a resting state where the cell has exited the cycle and is not preparing to divide. By inducing arrest at this checkpoint, Crambescidin 816 effectively inhibits cell proliferation. nih.gov The induction of G0/G1 arrest is a common mechanism for antiproliferative compounds, as it prevents cells from entering the DNA synthesis (S) phase. frontiersin.orgbiomolther.org

A significant mechanism underlying the cytotoxicity of crambescidins is the induction of apoptosis, or programmed cell death. oncotarget.comresearchgate.net This process is a regulated cellular suicide mechanism that is essential for removing damaged or unwanted cells. teachmeanatomy.info

This compound and its analogs can trigger apoptosis through the intrinsic pathway. mdpi.com This is evidenced by the activation of key effector proteins like caspases. Specifically, Crambescidin has been shown to induce the activation of caspase-3 and caspase-12 signaling pathways. mdpi.com Caspase-3 is a critical executioner caspase that, once activated, dismantles the cell by degrading various cellular components. nih.govteachmeanatomy.info

The activation of the apoptotic cascade by crambescidins is also linked to the tumor suppressor protein p53. nih.govmdpi.com Studies have shown that these compounds can induce p53-dependent apoptosis. nih.gov The p53 protein plays a crucial role in responding to cellular stress, such as DNA damage, by either halting the cell cycle to allow for repair or initiating apoptosis if the damage is irreparable. teachmeanatomy.info Inhibition of p53 has been shown to reduce, though not completely eliminate, crambescidin-induced cell death, indicating that p53 is a contributor but not essential for their effects. oncotarget.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Crambescidin compounds have demonstrated the capacity to inhibit these critical processes. bioglyco.comnih.gov

Crambescidin 816, for example, has been shown to inhibit the migration of various tumor cell lines. oncotarget.comnih.gov This inhibitory effect is a direct consequence of the compound's impact on cellular structures and adhesion, which are fundamental for cell movement. nih.gov

The integrity and dynamic nature of the cytoskeleton are essential for cell shape, motility, and division. Crambescidins exert their antimigratory effects by disrupting cytoskeletal dynamics. bioglyco.comnih.gov These compounds have been shown to alter the organization of the actin cytoskeleton. bioglyco.com

Furthermore, crambescidins interfere with the formation of focal adhesions. bioglyco.comnih.gov Focal adhesions are large protein complexes that link the cell's cytoskeleton to the extracellular matrix, providing anchorage and traction for cell movement. By negatively affecting focal adhesions, crambescidins reduce the ability of cancer cells to adhere to the matrix and migrate. mdpi.comnih.gov This disruption of cell-cell and cell-matrix adhesion is a key aspect of their antitumor mechanism. nih.govnih.gov

Interaction with Cellular Ion Channels (e.g., Cav-1, L-type calcium channels)

While direct studies on this compound's interaction with specific ion channels are limited, research on the closely related analogue, Crambescidin 816, provides valuable insights. Crambescidin 816 has been shown to block voltage-dependent calcium channels, with a particular selectivity for L-type (Cav-1) channels. nih.govnih.gov This interaction is significant as it can disrupt calcium influx, a critical process in neuronal signaling and cell death. nih.gov Specifically, Crambescidin 816 was found to be a more potent blocker of the voltage-gated calcium channel Cav1 than nifedipine. nih.gov The compound also partially blocks NaV channels in neurons, suggesting a potential role in modulating neurotransmitter release and synaptic transmission. nih.gov Further studies on Crambescidin 816 revealed that it induces a dose-dependent increase in cytosolic calcium in cortical neurons, an effect that is dependent on the presence of extracellular calcium and is more pronounced in younger neurons. nih.gov This effect was preventable by glutamate (B1630785) receptor antagonists, which also completely blocked the compound's cytotoxicity after short-term exposure. nih.gov

Regulation of Gene and Protein Expression (e.g., p21)

The broader family of crambescidin alkaloids has been observed to influence gene and protein expression related to cell cycle control. For instance, treatment with crambescidin compounds can lead to an increased expression of p21. nih.gov The protein p21 is a cyclin-dependent kinase inhibitor (CDKI) that acts as a negative regulator of the cell cycle. nih.gov An increase in p21 expression is often indicative of the induction of cellular differentiation. nih.gov Studies on Crambescidin 800, a related analogue, demonstrated that it can induce cell cycle arrest and down-regulate the expression of key cell cycle proteins like cyclin D1, CDK4, and CDK6 in cancer cells. nih.govresearchgate.net This was accompanied by an increase in p21 expression at higher concentrations. nih.gov

Antimicrobial Activities

Antifungal Properties (e.g., against Rhodotorula glutinis, Cryptococcus strains)

This compound, along with other related guanidine alkaloids, has demonstrated notable antifungal activity. nih.govnih.gov Specifically, compounds from this family have shown activity against the yeast Rhodotorula glutinis. nih.gov Furthermore, other related compounds have exhibited antifungal properties against pathogenic Cryptococcus strains, such as Cryptococcus neoformans. nih.govresearchgate.net C. neoformans is an opportunistic yeast that can cause severe infections, particularly in immunocompromised individuals. nih.gov

The precise antifungal mechanism of this compound is not fully elucidated. However, a prominent hypothesis for the antifungal action of similar compounds is the inhibition of tubulin. researchgate.net Tubulin is a crucial protein involved in the formation of microtubules, which are essential for various cellular processes, including cell division. researchgate.net Inhibition of tubulin polymerization disrupts these processes, leading to fungal cell death. This mechanism is a target for several commercial antifungal agents. researchgate.net

Antibacterial Properties (e.g., against MRSA, E. coli, P. aeruginosa, K. pneumoniae)

Research has shown that this compound possesses promising antibacterial activity against a range of pathogenic bacteria. researchgate.net This includes activity against both Gram-positive and Gram-negative bacteria. Specifically, it has demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net

Table 1: Antibacterial Activity of this compound

| Bacterium | Gram Stain | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | Positive | Yes |

| Escherichia coli | Negative | Yes |

| Pseudomonas aeruginosa | Negative | Yes |

| Klebsiella pneumoniae | Negative | Yes |

Antiparasitic Activities (e.g., Antimalarial)

This compound and its analogues have been identified as having significant antiparasitic properties, particularly against the malaria parasite, Plasmodium falciparum. nih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com Studies on the related compound Crambescidin 800 have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scispace.com The pentacyclic guanidine structure is considered a key feature for this activity. The spermidine-containing aliphatic side chain is also thought to contribute to the increased activity. scispace.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Crambescidin 359 |

| Crambescidin 431 |

| Crambescidin 800 |

| Crambescidin 816 |

| This compound |

| Crambescidin 830 |

| Crambescidin 844 |

| Dehydrocrambine A |

| Fromiamycalin |

| Nifedipine |

Structure Activity Relationship Sar Studies

Influence of the Polycyclic Guanidine (B92328) Core Architecture

The polycyclic guanidine core is a defining feature of crambescidin alkaloids and is fundamental to their biological activity. The pentacyclic framework of crambescidins is considered a key contributor to their potent effects. nih.govebi.ac.uk

Comparative studies have shown that the complexity of this core architecture plays a significant role in determining the potency of these compounds. For instance, pentacyclic guanidine alkaloids like Crambescidin 826 and its relatives generally exhibit more potent biological activities than their tricyclic or bicyclic counterparts. ebi.ac.ukgriffith.edu.au In a study investigating the inhibition of HIV-1 envelope-mediated fusion, the pentacyclic alkaloids this compound, crambescidin 800, and fromiamycalin were found to have IC₅₀ values in the low micromolar range (1-3 µM). ebi.ac.uk In contrast, the tricyclic guanidine alkaloid dehydrocrambine A showed significantly weaker inhibition, with an IC₅₀ of approximately 35 µM. ebi.ac.uk This suggests that the rigid, cage-like structure of the pentacyclic system is advantageous for biological activity.

Table 1: Comparison of Biological Activity Based on Guanidine Core Architecture

| Compound | Core Architecture | Biological Activity | Reference |

| This compound | Pentacyclic | Potent HIV-1 fusion inhibitor (IC₅₀ = 1-3 µM) | ebi.ac.uk |

| Crambescidin 800 | Pentacyclic | Potent HIV-1 fusion inhibitor (IC₅₀ = 1-3 µM) | ebi.ac.uk |

| Fromiamycalin | Pentacyclic | Potent HIV-1 fusion inhibitor (IC₅₀ = 1-3 µM) | ebi.ac.uk |

| Dehydrocrambine A | Tricyclic | Weaker HIV-1 fusion inhibitor (IC₅₀ ≈ 35 µM) | ebi.ac.uk |

| Monanchorin | Bicyclic | Weak cytotoxicity | griffith.edu.au |

Impact of Polymethylene Chain Length and Substitution Patterns

The long polymethylene side chain, often referred to as the "anchor," is another critical determinant of the biological activity of crambescidin alkaloids. The length of this chain has a significant impact on cytotoxicity. griffith.edu.aunih.gov

Studies on analogues of crambescidin 800 have revealed a trend of increasing cytotoxic activity with an increase in the length of the polymethylene linker, with the natural 16-carbon chain being highly effective. nih.gov However, this relationship is not linear, and there appears to be an optimal length for maximal activity. For instance, crambescidin 800 was found to be the most cytotoxic among a series of homologues, with both shorter (crambescidin 786) and longer (crambescidin 814) chain variants showing reduced activity. researchgate.net This suggests that the chain may function as a spacer, positioning the terminal moiety for optimal interaction with its biological target. griffith.edu.au

The presence of the long aliphatic side chain is generally associated with enhanced cytotoxic effects. nih.gov Analogues lacking this chain, such as crambescidin 359, which only possesses the pentacyclic core, have shown no activity against certain cancer cell lines, highlighting the importance of the side chain for cytotoxicity. griffith.edu.au This enhancement of activity is thought to be related to the increased lipophilicity conferred by the chain, which may improve the compound's ability to permeate cell membranes. nih.gov

Substitutions on the polymethylene chain can also modulate biological activity. For example, crambescidins with a chlorinated spermidine (B129725) unit, such as crambescidin 818 and crambescidin 834, were found to be about five times more active than crambescidin 816 in a murine leukemia cell line assay. google.com This indicates that the introduction of specific substituents can lead to a significant enhancement of potency.

Table 2: Influence of Polymethylene Chain on Cytotoxicity

| Compound | Polymethylene Chain Characteristics | Cytotoxicity | Reference |

| Crambescidin 800 | Optimal length | Highest activity in a series | griffith.edu.auresearchgate.net |

| Crambescidin 786 | Shorter chain | Less active than Crambescidin 800 | researchgate.net |

| Crambescidin 814 | Longer chain | Less active than Crambescidin 800 | researchgate.net |

| Crambescidin 359 | Lacks long side chain | No activity against KB cell lines | griffith.edu.au |

| Crambescidin 818 | Chlorinated spermidine unit | ~5x more active than Crambescidin 816 | google.com |

| Crambescidin 834 | Chlorinated spermidine unit | ~5x more active than Crambescidin 816 | google.com |

Role of Terminal Moieties (e.g., Spermidine, Carboxylate Functionality)

The terminal group at the end of the polymethylene side chain plays a crucial role in the biological activity of crambescidin alkaloids. The most common terminal moiety is a spermidine or a related derivative, and its presence is often essential for potent cytotoxicity. nih.govgriffith.edu.au

The absence of the spermidine unit generally leads to a significant reduction or complete loss of activity. nih.gov For example, crambescidic acid, which has a terminal carboxylate instead of a spermidine group, shows a significant loss of activity compared to its spermidine-containing counterparts. nih.gov Similarly, crambescidin analogues with a terminal carboxylic acid functionality are generally less active than those with a spermidine terminus. griffith.edu.au While these carboxylate-containing analogues can still exhibit potent cytotoxicity, the spermidine moiety appears to be a key pharmacophore for maximal effect. griffith.edu.au

Interestingly, while the spermidine moiety is important, some modifications are tolerated. For instance, the presence or absence of a hydroxyl group on the spermidine, as seen in the comparison between crambescidin 800 and ptilomycalin A, does not lead to a dramatic difference in their activity profiles in some assays. nih.gov However, more significant truncations or modifications of the spermidine unit can lead to slightly less active compounds. nih.gov

Table 3: Effect of Terminal Moieties on Biological Activity

| Compound/Analogue Type | Terminal Moiety | General Biological Activity | Reference |

| This compound | Spermidine derivative | Potent activity | griffith.edu.au |

| Crambescidic Acid | Carboxylate | Significantly reduced activity | nih.gov |

| Crambescidin 359 | None (lacks side chain) | Inactive in some assays | griffith.edu.au |

| Ptilomycalin A analogues | Spermidine-containing chain | Increased antimalarial activity | nih.gov |

Stereochemical Determinants of Biological Potency

The complex three-dimensional structure of crambescidin alkaloids is a critical factor in their biological activity. The specific stereochemistry of the pentacyclic guanidine core has been shown to be essential for potency. nih.gov

A key piece of evidence for the importance of stereochemistry comes from studies on 13,14,15-isocrambescidin 800, a diastereomer of crambescidin 800. nih.gov This isomer, which possesses a different conformation due to a trans-ring juncture in its pentacyclic core, exhibits substantially diminished antiviral and cytotoxic activities compared to crambescidin 800. nih.govgriffith.edu.au This suggests that the specific cage-like shape of the natural crambescidins is crucial for their interaction with biological targets. nih.gov

The relative stereochemistry of the pentacyclic guanidine moieties has been found to be identical among the active members of the crambescidin family and the related compound ptilomycalin A. google.com Furthermore, the absolute configuration of the central guanidine core has been rigorously established and is conserved in these active compounds. google.comgoogle.com This stereochemical conservation underscores its importance for the observed biological effects.

While variations in stereochemistry are generally limited to the pentacyclic core, the stereochemistry of substituents on the side chain can also play a role. For example, the stereochemistry of a secondary alcohol on the spermidine unit has been determined and is consistent among several related compounds. ird.fr

Table 4: Influence of Stereochemistry on Biological Activity

| Compound | Stereochemical Feature | Biological Activity | Reference |

| Crambescidin 800 | Natural cis-ring juncture | Potent antiviral and cytotoxic | nih.govgriffith.edu.au |

| 13,14,15-Isocrambescidin 800 | Diastereomer with trans-ring juncture | Substantially diminished activity | nih.govgriffith.edu.au |

| Active Crambescidins | Identical absolute configuration of the guanidine core | Potent biological activity | google.comgoogle.com |

Computational Approaches to SAR Elucidation (e.g., Virtual Screening Insights)

In recent years, computational methods have become increasingly valuable tools for elucidating the SAR of complex natural products like this compound. Virtual screening and molecular dynamics simulations have provided insights into the potential mechanisms of action and the structural features that govern biological activity. nih.gov

One notable application of computational approaches has been in the context of the COVID-19 pandemic. A comprehensive in silico screening of fifteen guanidine alkaloids, including this compound, against five different proteins of SARS-CoV-2 was conducted. nih.gov The results highlighted the superiority of the pentacyclic alkaloids, with crambescidin 786 and this compound showing particularly promising binding affinities against the main protease (Mpro), spike glycoprotein (B1211001), and nucleocapsid phosphoprotein. nih.govcabidigitallibrary.org These studies suggested that the long ω-fatty acid chain of these compounds plays a vital role in binding within the active sites of these viral proteins. nih.govresearchgate.net Molecular dynamics simulations further confirmed the stable binding of this compound to these targets. nih.gov

In another study, this compound was identified as a potential inhibitor of SARS-CoV-2 endoribonuclease through hierarchical structure-based virtual screening. cbirt.net Further computational analyses, including drug-ability and toxicity predictions, have also been performed on this compound and related compounds, suggesting favorable pharmacokinetic profiles for some of these alkaloids. semanticscholar.org

Beyond virology, computational methods have been used to study the interactions of crambescidin analogues with other biological targets. For instance, a library of batzelladine- and crambescidin-based analogues was screened to identify inhibitors of HIV-1 Nef protein interactions. pnas.org These in silico approaches, by predicting binding modes and energies, help to rationalize the observed SAR and guide the design of new analogues with improved activity. nih.gov

Table 5: Computational Screening of this compound Against SARS-CoV-2 Proteins

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Insights | Reference |

| Main Protease (Mpro) | -7.99 | Good binding affinity, occupies four pockets due to the long fatty acid chain. | nih.govcabidigitallibrary.org |

| Spike Glycoprotein | -6.95 | Promising binding affinity. | nih.govcabidigitallibrary.org |

| Nucleocapsid Phosphoprotein | -8.01 | Very good binding affinity. | nih.govcabidigitallibrary.org |

Future Research Directions and Potential Academic Applications

Advanced Mechanistic Investigations at the Molecular Level

While the cytotoxic and antiviral properties of Crambescidin 826 are established, a precise understanding of its mechanism of action at the molecular level remains largely elusive. mdpi.com Future investigations will likely focus on elucidating the intricate details of how this molecule interacts with its cellular targets. Biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, could be employed to quantify the binding affinity and kinetics of this compound with putative protein partners. Advanced structural biology methods, including X-ray crystallography and cryo-electron microscopy, will be crucial in visualizing the precise binding mode of the alkaloid within its target proteins. These studies will provide invaluable insights into the structure-activity relationships that govern its biological effects.

In silico docking studies have already suggested potential interactions with various viral and cellular proteins. nih.govjcbsc.org For instance, computational models have shown that this compound can bind to the main protease (Mpro) of SARS-CoV-2, with the long ω-fatty acid chain playing a potentially crucial role in occupying the active site. nih.govresearchgate.net Further molecular dynamics simulations can help to understand the dynamic nature of these interactions and the conformational changes induced upon binding.

Discovery of Novel Biological Targets and Pathways

The known biological activities of this compound, including its antiviral and cytotoxic effects, hint at its interaction with fundamental cellular processes. mdpi.comacs.org Future research is expected to uncover novel biological targets and pathways modulated by this alkaloid.

One promising avenue of investigation is its potential role in modulating apoptosis. semanticscholar.org Studies on related crambescidins have shown induction of apoptosis and cell cycle arrest. nih.gov Further research could explore whether this compound triggers programmed cell death through intrinsic or extrinsic pathways by examining the activation of caspases and the release of mitochondrial proteins. vliz.be

Moreover, given its structural complexity, it is plausible that this compound interacts with multiple cellular targets. mdpi.com Chemoproteomics approaches, utilizing affinity-based probes derived from the this compound scaffold, could be instrumental in identifying its direct binding partners within the cell. This would open up new avenues for understanding its polypharmacological effects and potentially repurposing it for new therapeutic applications. Recent computational screenings have pointed towards its potential interaction with several SARS-CoV-2 proteins, including the spike glycoprotein (B1211001) and nucleocapsid phosphoprotein, suggesting a broader antiviral potential that warrants further experimental validation. researchgate.netnih.gov

Development of Innovative Synthetic Methodologies

The complex, stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. mdpi.com While total syntheses of related guanidine (B92328) alkaloids have been achieved, the development of more efficient and modular synthetic routes remains a key objective. semanticscholar.org Future synthetic strategies will likely focus on the development of novel methodologies that allow for the rapid and stereoselective construction of the core polycyclic system. ugent.be

Key challenges in the synthesis of this compound include the construction of the intricate guanidine-containing core and the stereocontrolled installation of its various substituents. Innovations in areas such as asymmetric catalysis, organocatalysis, and the development of novel cyclization reactions will be critical to overcoming these hurdles. ugent.be The development of a highly efficient synthetic route would not only confirm the structure and absolute stereochemistry of the natural product but also enable the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. semanticscholar.org

Applications in Chemical Biology Tool Development

The unique biological activities of this compound make it an attractive scaffold for the development of chemical biology tools. ugent.be By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound molecule, researchers can create powerful probes to visualize its subcellular localization, identify its binding partners, and dissect its mechanism of action in living cells.

For example, a fluorescently labeled this compound analogue could be used in high-content imaging screens to identify cellular phenotypes associated with its activity. An affinity-based probe could be used in pull-down experiments coupled with mass spectrometry to identify the proteins that directly interact with the compound. ugent.be Such tools would be invaluable for validating the targets identified through computational and proteomic approaches and for gaining a deeper understanding of the cellular pathways it perturbs.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in its source organisms, marine sponges of the genus Monanchora and Crambe, is often low, which limits its availability for extensive biological testing and potential therapeutic development. acs.orgnih.gov While the complete biosynthetic pathway of this compound has not yet been fully elucidated, it is believed to be synthesized via the aza-Michael incorporation of a polyketide chain with a guanidinic moiety, followed by a series of cyclizations and modifications. researchgate.net

Future research in this area will focus on identifying the gene cluster responsible for this compound biosynthesis. Once identified, these genes could be heterologously expressed in a more tractable host organism, such as Escherichia coli or yeast, to enable large-scale production of the compound. biorxiv.org This approach, known as biosynthetic engineering, could also be used to generate novel analogues of this compound by manipulating the biosynthetic enzymes. For instance, by introducing mutations into the polyketide synthase genes, it may be possible to alter the length and functionality of the fatty acid side chain, potentially leading to compounds with improved potency or altered selectivity.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Crambescidin 826 in anticancer activity, and how can these be validated experimentally?

- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis assays) to quantify activity against cancer cell lines. Validate mechanisms using molecular docking studies to identify protein targets (e.g., tubulin or kinases) and confirm via Western blotting or siRNA knockdown experiments. Use dose-response curves to establish IC50 values, ensuring triplicate trials to account for variability .

Q. What in vitro or in vivo models are most suitable for studying this compound’s bioactivity?

- Methodological Answer: Prioritize cell lines with well-characterized resistance profiles (e.g., P-glycoprotein-overexpressing lines) to assess selectivity. For in vivo models, use xenograft mice with standardized tumor implantation protocols. Include control groups treated with established chemotherapeutics (e.g., paclitaxel) to benchmark efficacy. Document equipment specifications (manufacturer, model) and environmental conditions (e.g., pH, temperature) to ensure reproducibility .

Q. How is this compound isolated and purified, and what analytical techniques confirm its structural integrity?

- Methodological Answer: Isolation typically involves chromatography (HPLC or flash chromatography) from marine sponge extracts. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with published reference values to confirm identity. Report retention times, solvent systems, and column specifications in detail .

Advanced Research Questions

Q. How can experimental design address contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer: Conduct a meta-analysis of existing data to identify variables (e.g., cell line origin, incubation time, solvent used). Replicate conflicting studies under controlled conditions, standardizing protocols (e.g., cell passage number, serum concentration). Use ANOVA or mixed-effects models to statistically compare results and isolate confounding factors .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer: Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use LC-MS to monitor intermediate formation and UPLC for purity assessment. Compare yield and byproduct profiles across conditions, applying response surface methodology to identify optimal synthesis pathways .

Q. How do researchers ensure reproducibility in studies involving this compound’s isolation protocols?

- Methodological Answer: Publish detailed protocols with exact quantities (e.g., sponge biomass-to-solvent ratios), extraction durations, and equipment calibration data. Share raw chromatograms and spectral datasets in supplementary materials. Collaborate with independent labs for cross-validation, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Apply bootstrapping to estimate confidence intervals for IC50 values. For heterogeneous populations, employ cluster analysis or machine learning (e.g., t-SNE) to subgroup cells by response patterns, ensuring statistical power calculations are reported for each subgroup .

Q. How can long-term stability studies of this compound be designed to assess degradation under varying storage conditions?

- Methodological Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify parent compound loss using validated calibration curves. Include photostability testing under ICH Q1B guidelines. Report degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

Methodological Frameworks for Research Design

- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure analysis of biological activity .

- For ethical compliance : Document sourcing of marine specimens under CITES permits and adhere to Nagoya Protocol guidelines for genetic resource use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.